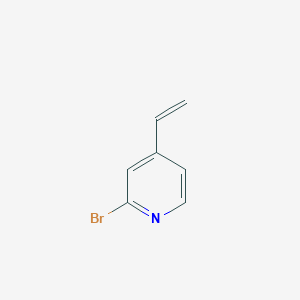

2-Bromo-4-vinylpyridine

Übersicht

Beschreibung

2-Bromo-4-vinylpyridine is an organic compound with the molecular formula C7H6BrN It is a derivative of pyridine, where a bromine atom is substituted at the second position and a vinyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-4-vinylpyridine can be synthesized through several methods. One common approach involves the bromination of 4-vinylpyridine using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in an organic solvent . Another method includes the diazotization of 4-vinylpyridine followed by bromination using polymer-supported bromide ions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator for polymerization.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

Substituted Pyridines: Formed through nucleophilic substitution.

Polymers: Formed through polymerization of the vinyl group.

Biaryl Compounds: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-vinylpyridine has a wide range of applications in scientific research:

Material Science: Used in the synthesis of polymers and copolymers with unique properties for advanced materials.

Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.

Catalysis: Employed in the development of catalysts for various organic reactions.

Electronics: Utilized in the fabrication of electronic components due to its conductive properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-vinylpyridine in chemical reactions involves the activation of the bromine atom and the vinyl group. The bromine atom can undergo nucleophilic substitution, while the vinyl group can participate in polymerization and coupling reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Vergleich Mit ähnlichen Verbindungen

4-Vinylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-5-vinylpyridine: Similar structure but with the vinyl group at a different position, affecting its reactivity and applications.

2-Bromo-3-vinylpyridine: Another isomer with different reactivity patterns.

Uniqueness: 2-Bromo-4-vinylpyridine is unique due to the specific positioning of the bromine and vinyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .

Biologische Aktivität

Introduction

2-Bromo-4-vinylpyridine (C7H6BrN) is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and polymer science. Its unique structure allows it to participate in a range of chemical reactions, leading to applications in drug development and material science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential as a drug precursor, and its role in polymer modification.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C7H6BrN |

| Molecular Weight | 185.03 g/mol |

| CAS Number | 17883595 |

| Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of poly(4-vinyl pyridine) (p(4-VP)), which can be modified using this compound. While unmodified p(4-VP) does not exhibit significant antimicrobial activity, modifications with quaternizing agents have shown promising results. Specifically, modified p(4-VP) particles demonstrated enhanced bactericidal effects against various pathogens, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

The modification process involved creating positively charged functional groups that significantly improved the particles' interaction with negatively charged bacterial membranes, leading to increased bactericidal activity .

Case Study: Modification and Antimicrobial Testing

In a study published by researchers in 2013, p(4-VP) was treated with different modifying agents derived from this compound. The results indicated that:

- The unmodified p(4-VP) had an absorption capacity of approximately 37.6 mg.

- After modification, the absorption capacities increased to values ranging from 93.3 mg to 93.6 mg for the positively charged variants .

This significant enhancement in absorption capacity correlates with improved antimicrobial efficacy.

Applications in Drug Development

This compound serves as an important building block in the synthesis of biologically active compounds. Its reactivity allows it to participate in cross-coupling reactions essential for creating complex organic molecules. For instance:

- It can be used to synthesize 2-aminopyridines , which are key structural components in various bioactive natural products and pharmaceuticals .

The ability to modify its structure opens avenues for developing new drugs targeting specific biological pathways.

Polymer Science Applications

In polymer chemistry, this compound is utilized to synthesize functionalized polymers that can be employed in various applications such as:

- Drug delivery systems : Through its incorporation into polymer micelles.

- Catalysis : As a ligand in transition metal-catalyzed reactions.

The versatility of this compound in forming polymers with tailored properties makes it valuable for both academic research and industrial applications .

Eigenschaften

IUPAC Name |

2-bromo-4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAOVNXYYOWZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591460 | |

| Record name | 2-Bromo-4-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697300-78-0 | |

| Record name | 2-Bromo-4-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.